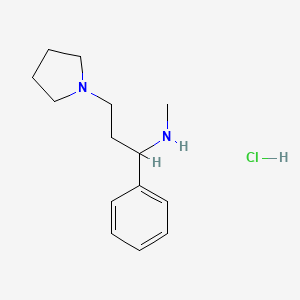

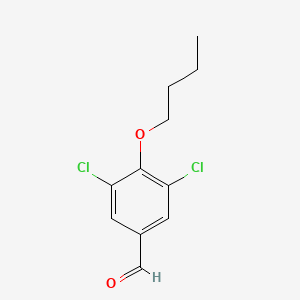

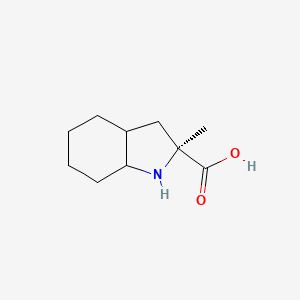

(2S)-2-Methyl-octahydro-indole-2-carboxylic acid; 97%

Overview

Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure. .Molecular Structure Analysis

The molecular structure of a compound is often determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, reactivity with other compounds, and its redox potential .Scientific Research Applications

Analytical Method Development

A study developed and validated a rapid, economical, and sensitive reverse phase HPLC method for the quantitative determination of (2S)-2-Methyl-octahydro-indole-2-carboxylic acid isomers. This method is significant for the quality control of raw materials in the pharmaceutical industry, especially for drugs like Perindopril and Trandolapril. The use of a refractive index detector for quantification addresses the challenge posed by the compound's non-chromophoric nature, offering a cost-effective tool for routine analysis (Vali et al., 2012).

Synthesis of Pharmaceutically Active Agents

Indole-2-carboxylic acid, a closely related compound, serves as a versatile intermediate in synthesizing a variety of pharmaceutically active agents. The exploration of various synthetic routes highlights the compound's importance in medicinal chemistry. For instance, a practical hydrogen reduction process with a Pd-loaded catalyst was developed for its synthesis, underscoring the ongoing search for environmentally friendly production methods (Jiang et al., 2017).

Antimicrobial Activity

The synthesis of indole-2-carboxylic acid derivatives has shown significant antibacterial and antifungal activities. This research illustrates the therapeutic potential of these compounds, which could lead to the development of new antimicrobial drugs. The ability of these derivatives to inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli highlights their potential as a source of novel antimicrobial agents (Raju et al., 2015).

Fluorescence Studies

Methyl 3-arylindole-2-carboxylates synthesized through a metal-assisted intramolecular cyclization process have been studied for their fluorescence properties. This research indicates the potential use of these compounds in developing fluorescent probes, which could have applications in biochemical and medical imaging. The solvent-sensitive emission and the varied fluorescence quantum yields depending on the solvent and substituents offer insights into the design of tailored fluorescent materials (Queiroz et al., 2007).

Structural and Vibrational Spectroscopy

The crystal and molecular structures of indole-2-carboxylic acid (ICA) have been elucidated using X-ray diffraction and infrared spectroscopy, providing valuable information on its conformational properties. Understanding these properties is crucial for designing compounds with desired biological activities and material properties. This research contributes to the foundational knowledge necessary for the rational design of indole-based compounds (Morzyk-Ociepa et al., 2004).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-methyl-1,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-10(9(12)13)6-7-4-2-3-5-8(7)11-10/h7-8,11H,2-6H2,1H3,(H,12,13)/t7?,8?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAFZRWAQJBNFG-KTOWXAHTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CCCCC2N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC2CCCCC2N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705312 | |

| Record name | (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid | |

CAS RN |

794499-96-0 | |

| Record name | (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)